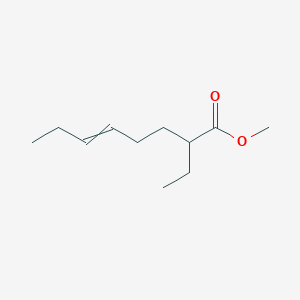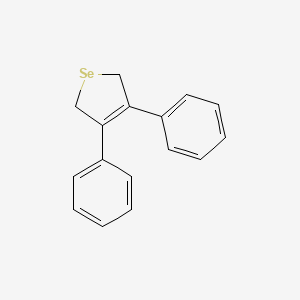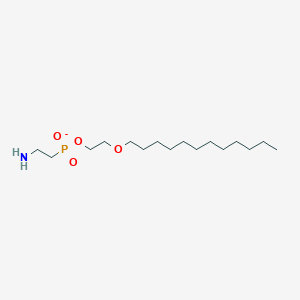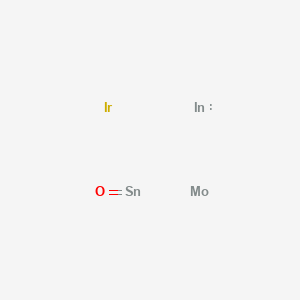
CID 71338569
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service number 71338569 is a unique chemical entity with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the compound involves a series of well-defined chemical reactions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques. The process involves the use of large reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety. The industrial production methods are designed to be cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, it finds applications in the industry for the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s action is mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 71338569 include those with analogous chemical structures and properties. These compounds may share similar functional groups or molecular frameworks .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activities.
Propiedades
Número CAS |
114868-43-8 |
|---|---|
Fórmula molecular |
InIrMoOSn |
Peso molecular |
537.69 g/mol |
InChI |
InChI=1S/In.Ir.Mo.O.Sn |
Clave InChI |
BRWOWHHFCDSASU-UHFFFAOYSA-N |
SMILES canónico |
O=[Sn].[Mo].[In].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


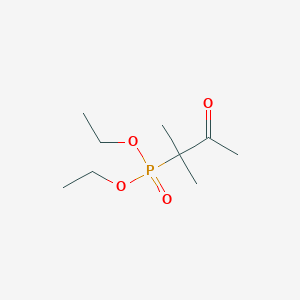
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
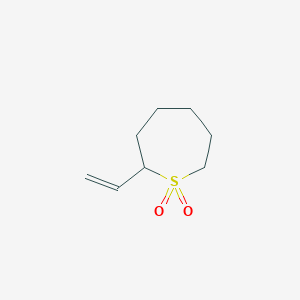
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
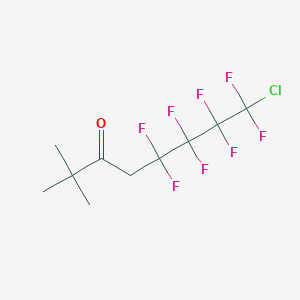
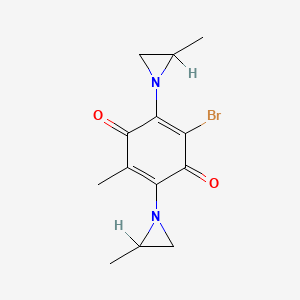
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
